molecular formula C15H12FN3O4 B5731208 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide

4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No. B5731208
M. Wt: 317.27 g/mol
InChI Key: ORKWUVISZHGMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide, also known as FAN, is a chemical compound that belongs to the class of nitroaromatic compounds. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 318.29 g/mol. FAN has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide inhibits the activity of COX-2, resulting in a decrease in the production of prostaglandins, which are mediators of inflammation. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide is its versatility. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide can be used in a variety of scientific fields, including medicine, agriculture, and environmental science. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide is also relatively easy to synthesize and purify, making it a readily available compound for scientific research.
However, one of the limitations of 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide is its potential toxicity. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to exhibit cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood. Therefore, caution should be taken when handling 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide in the laboratory.

Future Directions

There are several potential future directions for the study of 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide. In medicine, further studies are needed to fully understand the mechanisms of action of 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide and its potential use as an anti-inflammatory and anticancer agent. In agriculture, further studies are needed to determine the efficacy of 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide as a herbicide and pesticide. In environmental science, further studies are needed to develop 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide-based sensors for the detection of environmental pollutants.
Conclusion:
In conclusion, 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to exhibit anti-inflammatory and analgesic properties in medicine, herbicidal properties in agriculture, and potential use in the detection of environmental pollutants. Further studies are needed to fully understand the mechanisms of action of 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide and its potential applications in these fields.

Synthesis Methods

4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with acetic anhydride and 2-fluoro-5-nitroaniline in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-fluoro-5-nitroaniline with acetyl chloride and 4-aminobenzamide in the presence of a base.

Scientific Research Applications

4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In agriculture, 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to exhibit herbicidal properties, making it a potential candidate for the development of herbicides. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.
In environmental science, 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has been studied for its potential use in the detection of environmental pollutants. 4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to selectively bind to certain pollutants, making it a potential candidate for the development of environmental sensors.

properties

IUPAC Name

4-acetamido-N-(2-fluoro-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4/c1-9(20)17-11-4-2-10(3-5-11)15(21)18-14-8-12(19(22)23)6-7-13(14)16/h2-8H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKWUVISZHGMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(acetylamino)-N-(2-fluoro-5-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.